molecular formula C15H24O B8683477 2,6-Bis(1-methylpropyl)-m-cresol CAS No. 29472-96-6

2,6-Bis(1-methylpropyl)-m-cresol

Cat. No. B8683477
Key on ui cas rn: 29472-96-6
M. Wt: 220.35 g/mol
InChI Key: VTCAMIHYZSBDHC-UHFFFAOYSA-N
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Patent
US04013473

Procedure details

In an autoclave 162 g of m-cresol, 1.6 g of aluminium grit and 0.1 g of mercury(II) chloride are heated at 200° C for 1 h. After cooling at room temperature 168 g of n-butene are added. This mixture is stirred at 200° C for 10 h. Then 10 g of 10% aqueous sodium hyroxide solution are added and the mixture is fractionated. At 142° C (12 mm Hg) 43.9 g of 3-methyl-2,6-di-s-butylphenol are obtained.
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[Al].[CH2:10]=[CH:11][CH2:12][CH3:13].[OH-].[Na+]>[Hg](Cl)Cl>[CH3:8][C:2]1[C:1]([CH:1]([CH2:2][CH3:3])[CH3:6])=[C:6]([OH:7])[C:5]([CH:11]([CH2:12][CH3:13])[CH3:10])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
162 g
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Name
Quantity
1.6 g
Type
reactant
Smiles
[Al]
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Hg](Cl)Cl
Step Two
Name
Quantity
168 g
Type
reactant
Smiles
C=CCC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
This mixture is stirred at 200° C for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CC=1C(=C(C(=CC1)C(C)CC)O)C(C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 43.9 g
YIELD: CALCULATEDPERCENTYIELD 26.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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